



Application Notes and Protocols for Peptide-T in Viral Entry Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

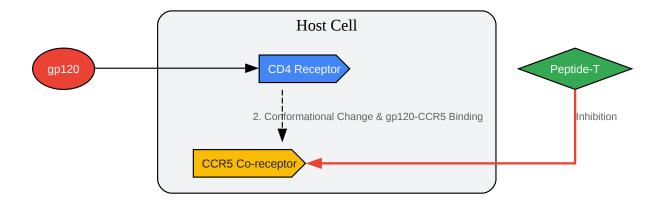
Introduction

Peptide T is a synthetic octapeptide that has been identified as an entry inhibitor for certain strains of the Human Immunodeficiency Virus (HIV).[1][2] Derived from the V2 region of the HIV-1 envelope protein gp120, Peptide T and its more stable analog, D-Ala1-**Peptide-T**-amide (DAPTA), function by blocking the interaction between the viral gp120 protein and the host cell's CCR5 co-receptor.[1][2][3][4] This interaction is a critical step for the entry of R5-tropic HIV-1 strains, which are predominant in the early and middle stages of infection.[3][4] These application notes provide a detailed protocol for utilizing Peptide T in a viral entry inhibition assay, enabling researchers to assess its antiviral efficacy.

Mechanism of Action

Peptide T acts as a competitive antagonist of the CCR5 receptor.[3][5][6] The entry of R5-tropic HIV-1 into a host cell is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[7][8] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[7][9] The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[7][9] Peptide T inhibits this process by binding to the CCR5 receptor, thereby preventing the gp120-CCR5 interaction and subsequent viral entry.[2][3]





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Caption: Mechanism of HIV-1 entry and inhibition by Peptide-T.

Quantitative Data Summary

The inhibitory activity of Peptide T and its analog DAPTA has been quantified in various studies. The following table summarizes key quantitative data.



Compound	Virus Strain(s)	Assay Type	Cell Type(s)	IC50 / Inhibition	Reference
Peptide T	R5 and dual- tropic (R5/X4) HIV-1	MAGI cell assay, Luciferase reporter assay	Monocyte- derived macrophages (MDMs), microglia, primary CD4+ T cells	Peak inhibition at 10^{-12} to 10^{-9} M; 60-99% inhibition	[4]
DAPTA	gp120 Bal	CD4- dependent gp120 binding to CCR5	-	IC50 = 0.06 nM	[3]
DAPTA	gp120 CM235	CD4- dependent gp120 binding to CCR5	-	IC50 = 0.32 nM	[3]
DAPTA	Early passage patient isolate	Infectivity assay	Brain membranes	Potent blockade of infectivity	[2]

Experimental Protocols

This section outlines a general protocol for a viral entry inhibition assay using a luciferase reporter virus system. This method is sensitive and allows for high-throughput screening.

Materials and Reagents

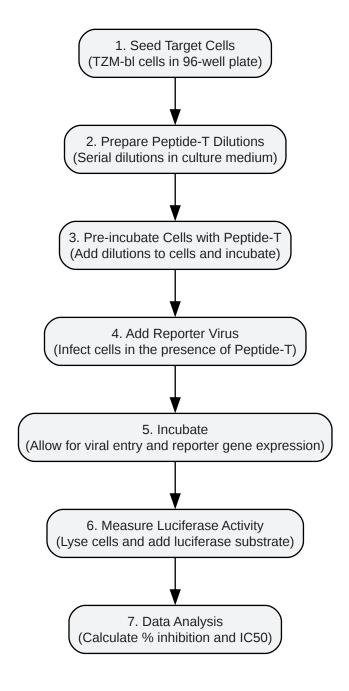
- Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
- Virus: R5-tropic HIV-1 strain (e.g., HIV-1 BaL) or pseudotyped virus with an R5-tropic envelope. The virus should contain a reporter gene such as luciferase.



- Peptide T: Lyophilized Peptide T or DAPTA. Reconstitute in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mM).
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System).
- 96-well cell culture plates (white, clear bottom): For cell culture and luminescence reading.
- · Luminometer: To measure luciferase activity.

Experimental Workflow





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Caption: Workflow for a viral entry inhibition assay.

Detailed Protocol

- Cell Seeding:
 - \circ One day prior to the experiment, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 μ L of complete DMEM.



- Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
- Preparation of Peptide T Dilutions:
 - On the day of the experiment, prepare serial dilutions of the Peptide T stock solution in cell culture medium.
 - \circ A typical concentration range to test would be from 1 pM to 1 μ M. Include a "no peptide" control (medium only).
- Pre-incubation of Cells with Peptide T:
 - Carefully remove the medium from the wells containing the TZM-bl cells.
 - Add 50 μL of the prepared Peptide T dilutions to the respective wells.
 - Incubate the plate at 37°C for 1 hour. This allows Peptide T to bind to the CCR5 receptors
 on the cell surface.

Viral Infection:

- Prepare the virus inoculum by diluting the R5-tropic HIV-1 reporter virus in cell culture medium to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
- Add 50 μL of the virus inoculum to each well, resulting in a final volume of 100 μL.
- Include control wells:
 - Virus Control: Cells with virus but no Peptide T.
 - Cell Control: Cells with medium only (no virus, no Peptide T).

Incubation:

- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. This allows for viral entry, integration, and expression of the luciferase reporter gene.
- Measurement of Luciferase Activity:



- After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Remove 50 μL of the supernatant from each well.
- Add 50 μL of the luciferase assay reagent to each well.
- Incubate for 2-10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
- Measure the luminescence in each well using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence from the cell control wells from all other readings.
 - Calculate the percentage of inhibition for each Peptide T concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_PeptideT / Luminescence_VirusControl))
 - Plot the percentage of inhibition against the logarithm of the Peptide T concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50) of Peptide T.

Conclusion

Peptide T serves as a valuable research tool for studying the mechanisms of HIV-1 entry and for the development of novel antiviral therapeutics targeting the CCR5 co-receptor. The provided protocol offers a robust and sensitive method for quantifying the viral entry inhibitory activity of Peptide T and its analogs. Careful optimization of cell density, virus titer, and incubation times will ensure reproducible and accurate results.



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